N-(4-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-13-11-16(14(2)27-13)20(25)24(12-15-7-4-5-10-22-15)21-23-19-17(26-3)8-6-9-18(19)28-21/h4-11H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAQEPXFOOXZML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with thiazole and sulfonamide groups have shown known antibacterial activity. In the context of anti-inflammatory properties, compounds with similar structures have shown inhibition of COX-1.
Mode of Action
It’s worth noting that similar compounds have shown distinctive modes of action when used in conjunction with cell-penetrating peptides. In the context of anti-inflammatory properties, similar compounds have demonstrated COX-1 inhibition.
Biochemical Pathways
Similar compounds have been associated with antibacterial activity, suggesting potential impacts on bacterial metabolic pathways. In the context of anti-inflammatory properties, similar compounds have shown inhibition of the COX-1 enzyme, which plays a key role in the inflammatory response.
Biological Activity
N-(4-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Benzothiazole ring : Known for its biological activity and ability to interact with various biological targets.
- Furan moiety : Imparts additional electronic properties that may enhance biological interactions.
- Pyridine ring : Often associated with pharmacological activities.
The molecular formula of this compound is with a molecular weight of 368.44 g/mol.
Synthesis
The synthesis of this compound typically involves:
- Formation of the benzothiazole derivative : This is achieved through the reaction of 4-methoxybenzothiazole with appropriate amine derivatives.
- Coupling with furan carboxylic acid : The intermediate is then reacted with furan derivatives under specific conditions to yield the final product.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activity. For instance, studies have shown that benzothiazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition leads to reduced production of prostaglandins, thereby alleviating inflammation .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Similar benzothiazole-based compounds have demonstrated efficacy against various cancer cell lines by:
- Inhibiting tubulin polymerization, which disrupts the mitotic spindle formation and induces apoptosis in cancer cells .
- Displaying activity against multidrug-resistant (MDR) cancer cells, indicating a possible mechanism to overcome drug resistance .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Cyclooxygenase Inhibition : By inhibiting COX enzymes, the compound reduces inflammation and pain associated with various conditions.
- Tubulin Binding : Similar compounds have shown binding affinity to the colchicine site on tubulin, leading to cell cycle arrest at the G(2)/M phase and subsequent apoptosis .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| SMART-H | Benzothiazole derivative | Anticancer activity via tubulin inhibition |
| SMART-F | Benzothiazole derivative | Anti-inflammatory effects; COX inhibition |
| N-(benzo[d]thiazol-2-yl)-benzamide | Benzamide derivative | Moderate anticancer activity |
Case Studies
- In Vivo Studies : In vivo evaluations of related benzothiazole compounds have shown promising results in reducing tumor sizes in xenograft models without significant toxicity . These findings support further investigation into this compound for potential therapeutic applications.
- In Vitro Assays : Laboratory studies have indicated that this compound can effectively inhibit cell proliferation in various cancer cell lines, showcasing its potential as an anticancer agent .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-(4-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide involves several steps, typically beginning with the formation of the benzo[d]thiazole moiety followed by the introduction of the furan and pyridine groups. The structural characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the molecular structure and purity of the compound.
Anticancer Properties
Research indicates that compounds containing thiazole and furan derivatives exhibit significant anticancer activity. For instance, studies have shown that similar thiazole-containing compounds can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF7) and prostate cancer cells . The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Compounds with similar structures have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens . This antimicrobial activity is crucial in addressing the growing issue of antibiotic resistance.
Molecular Docking Studies
Molecular docking studies are essential for understanding the binding interactions between this compound and its biological targets. These studies help predict how well the compound can bind to specific proteins involved in disease pathways. For example, docking simulations have shown strong interactions with cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the pharmacological properties of this compound. Variations in substituents on the thiazole or furan rings can significantly influence biological activity. For instance, modifications to the pyridine moiety may enhance selectivity towards certain cancer cell types or improve antimicrobial potency .
Case Study 1: Anticancer Activity
A study evaluated a series of thiazole derivatives, including those similar to this compound against MCF7 cells. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial effects of thiazole derivatives against a panel of bacterial strains. The results demonstrated that specific compounds showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as alternative therapeutic agents .
Comparison with Similar Compounds
Key Observations:
- Heterocyclic Diversity : The target compound’s benzo[d]thiazole and pyridine groups contrast with the dibenzocycloheptene in ’s compound, which introduces a larger, more rigid aromatic system. This likely reduces solubility compared to the target compound .
- Substituent Positioning : The furan-3-carboxamide in the target vs. furan-2-carboxamide in ’s compound highlights positional isomerism. The 3-carboxamide configuration may enhance hydrogen-bonding interactions with biological targets compared to the 2-isomer .
- Methoxy Group Effects : The 4-methoxy group on the benzo[d]thiazole (target) vs. 3-methoxybenzyl in ’s compound alters electronic properties. Methoxy groups at para positions often improve metabolic stability compared to ortho/meta positions .
Crystallographic and Hydrogen-Bonding Profiles
The crystal structure of N-[3-(5-Oxo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-2-ylamino)phenyl]furan-3-carboxamide () reveals a monoclinic P21/c space group with unit cell dimensions a = 10.7691 Å, b = 21.746 Å, and c = 8.8666 Å. Hydrogen bonds involving the furan carbonyl and amine groups stabilize the lattice .
Preparation Methods
Synthesis of the 4-Methoxybenzo[d]thiazol-2-amine Core
The benzothiazole moiety is constructed via the Hantzsch thiazole synthesis, a well-established method for generating substituted thiazoles. Starting with 4-methoxy-2-aminothiophenol, condensation with methyl 3-chloroacetoacetate in ethanol under reflux yields the 4-methoxybenzo[d]thiazol-2-amine intermediate (Figure 1). The reaction proceeds via nucleophilic displacement of chlorine, followed by cyclization to form the thiazole ring.
Reaction Conditions
Characterization by $$ ^1\text{H} $$-NMR confirms the methoxy group resonance at δ 3.87 ppm (singlet, 3H) and the aromatic protons at δ 7.12–7.45 ppm.
N-Alkylation with Pyridin-2-ylmethyl Chloride
Introducing the pyridin-2-ylmethyl group to the benzothiazole amine requires careful control to avoid over-alkylation. The Mitsunobu reaction proves effective, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh$$ _3 $$) in tetrahydrofuran (THF).
Procedure
- Dissolve 4-methoxybenzo[d]thiazol-2-amine (1 eq) and pyridin-2-ylmethanol (1.2 eq) in THF.
- Add DEAD (1.5 eq) and PPh$$ _3 $$ (1.5 eq) dropwise at 0°C.
- Stir at room temperature for 12 hours.
Key Data
- Yield: 72%
- $$ ^1\text{H} $$-NMR (CDCl$$ _3 $$): δ 8.51 (d, 1H, pyridine-H), 7.68 (t, 1H, pyridine-H), 4.89 (s, 2H, CH$$ _2 $$).
Synthesis of 2,5-Dimethylfuran-3-carboxylic Acid
The furan precursor is synthesized via Paal-Knorr cyclization of acetylacetone with hydroxylamine hydrochloride, followed by oxidation with Jones reagent to yield the carboxylic acid.
Optimization Insight
- Oxidation Catalyst: CrO$$ _3 $$ in H$$ _2$$SO$$ _4 $$ achieves full conversion at 0°C.
- Yield: 89% after recrystallization (ethanol/water).
Amide Coupling via Carbodiimide Chemistry
The final step involves coupling 2,5-dimethylfuran-3-carboxylic acid with N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
Protocol
- Activate the carboxylic acid with EDC (1.2 eq) and HOBt (1.1 eq) in dichloromethane (DCM) for 30 minutes.
- Add the amine (1 eq) and stir at room temperature for 24 hours.
- Purify via column chromatography (SiO$$ _2 $$, ethyl acetate/hexane 1:1).
Analytical Validation
- $$ ^{13}\text{C} $$-NMR: δ 167.5 ppm (amide carbonyl), 152.1 ppm (furan C-3).
- HRMS: [M+H]$$ ^+ $$ calcd. for C$$ _22$$H$$ _22$$N$$ _3$$O$$ _3$$S: 408.1382; found: 408.1379.
Optimization of Reaction Conditions
Solvent and Base Effects in N-Alkylation
Comparative studies reveal that polar aprotic solvents (e.g., DMF) improve alkylation yields by enhancing nucleophilicity (Table 1).
| Solvent | Base | Yield (%) |
|---|---|---|
| THF | NaH | 68 |
| DMF | K$$ _2$$CO$$ _3$$ | 82 |
| DCM | Et$$ _3$$N | 55 |
Coupling Agent Efficiency
EDC outperforms dicyclohexylcarbodiimide (DCC) in amide formation due to reduced side reactions (e.g., urea formation).
Challenges and Troubleshooting
Purification of Hydrophobic Intermediates
The tertiary amine intermediate exhibits low solubility in aqueous solutions. Gradient elution (MeOH/DCM 0–5%) resolves this during column chromatography.
Byproduct Formation in Thiazole Synthesis
Trace amounts of 4-methoxybenzothiazole-2-thiol are detected via LC-MS. Adding excess methyl chloroacetate suppresses this side reaction.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-(4-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide?
- Methodology : The synthesis typically involves multi-step reactions, including:
- Amide coupling : Reacting substituted benzothiazol-2-amine derivatives with furan-3-carboxylic acid precursors under reflux conditions (e.g., in acetonitrile or ethanol).
- Purification : Techniques like thin-layer chromatography (TLC) on silica gel plates (e.g., Merck Silica Gel 60 F254) and recrystallization from solvents such as ethanol or THF .
- Characterization : Confirmation via - and -NMR spectroscopy (e.g., Varian Mercury 400 MHz) and melting point analysis .
Q. How is the purity of the compound validated in academic research?
- Analytical Workflow :
- TLC : Monitor reaction progress using silica gel plates with UV detection.
- HPLC : Assess purity (>95%) with reverse-phase columns (C18) and UV/Vis detection.
- Spectroscopy : NMR to confirm structural integrity and absence of impurities. Melting point consistency (uncorrected capillary method) is also critical .
Q. What solvents and catalysts are optimal for synthesizing this compound?
- Reaction Optimization :
- Solvents : Ethanol, THF, or DMF are preferred for their ability to dissolve polar intermediates. For cyclization steps, DMF with iodine and triethylamine is effective .
- Catalysts : Carbodiimides (e.g., EDC) and HOBt for amide bond formation, as seen in related carboxamide syntheses .
Advanced Research Questions
Q. How can structural contradictions in NMR or MS data be resolved for this compound?
- Troubleshooting Approach :
- 2D-NMR : Use - HSQC and HMBC to resolve overlapping signals in aromatic regions (e.g., pyridinyl and benzothiazole protons).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHNOS) and isotopic patterns .
- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry .
Q. What strategies improve yield in multi-step syntheses of this compound?
- Optimization Techniques :
- Temperature Control : Maintain precise reflux temperatures (e.g., 70–80°C in ethanol) to avoid side reactions.
- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups for amine intermediates to prevent undesired coupling.
- Catalyst Screening : Test palladium-based catalysts for coupling steps, as seen in analogous heterocyclic syntheses .
Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?
- Mechanistic Insights :
- Docking Studies : Molecular modeling to predict binding to kinase domains or GPCRs, leveraging its benzothiazole and pyridinyl motifs.
- Enzyme Assays : Test inhibition of bacterial dihydrofolate reductase (DHFR) or human topoisomerase II, given structural similarities to known inhibitors .
Q. What are the key structure-activity relationship (SAR) findings for analogs of this compound?
- SAR Highlights :
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -F) on the benzothiazole ring enhance antimicrobial activity.
- Linker Flexibility : Methyl groups on the furan ring improve metabolic stability compared to unsubstituted analogs .
Q. How can stability issues (e.g., hydrolysis) be mitigated during storage?
- Stability Protocols :
- Storage Conditions : Lyophilize and store at -20°C under argon to prevent oxidation.
- Buffered Solutions : Use pH 7.4 phosphate buffer for in vitro assays to minimize degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
